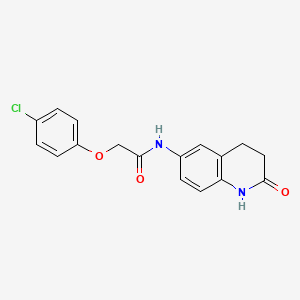
2-(4-chlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained attention among researchers due to its potential applications in various fields.
科学的研究の応用
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related in structure to the chemical of interest, has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, leading to a significant decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Antimicrobial and Anticancer Activities
Another study synthesized a series of acetamide derivatives, including compounds closely related to the one . These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The study found that certain derivatives displayed significant antimicrobial activity comparable to standard drugs and one compound exhibited good anticancer activity, although less active than standard drugs. This research supports the potential use of such compounds in the development of new antimicrobial and anticancer therapies (Mehta et al., 2019).
Anticonvulsant Activity
In a study focused on expanding the arsenal of anticonvulsive substances, a series of acetamides was synthesized and evaluated. One of the lead compounds showed promising results in improving experimental convulsive syndrome rates in mice without impairing motor coordination. This suggests the potential of these compounds, by extension those structurally similar, for further research in anticonvulsant drug development (El Kayal et al., 2019).
Molecular Docking and Antimicrobial Activities
A study conducted on some 2,3-disubstituted quinazolinone analogs, closely resembling the structure of the chemical , included molecular docking studies to evaluate their antibacterial efficacy. The compounds were tested against various bacterial strains, revealing their potential as effective antibacterial agents. This highlights the broader applicability of similar compounds in the fight against bacterial infections (Rajasekaran & Rao, 2015).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-2-5-14(6-3-12)23-10-17(22)19-13-4-7-15-11(9-13)1-8-16(21)20-15/h2-7,9H,1,8,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSSBDRAZQZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)
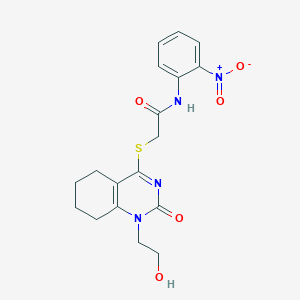
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)
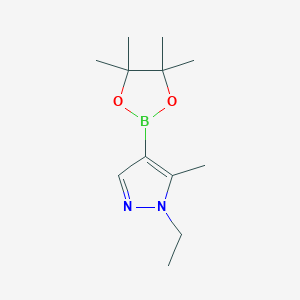
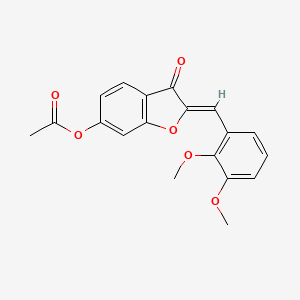
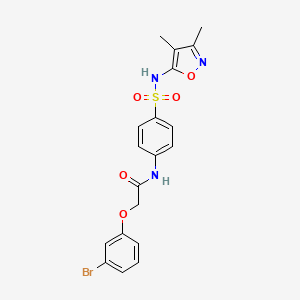

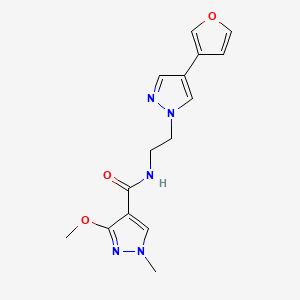
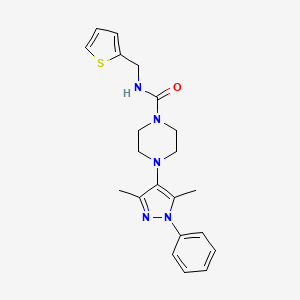
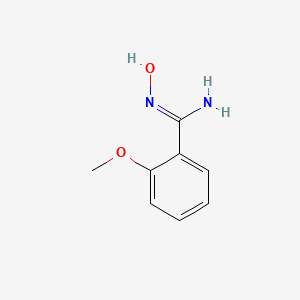
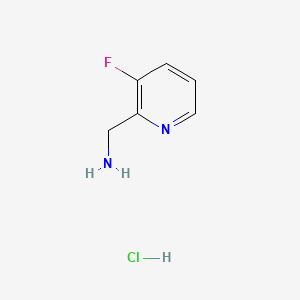
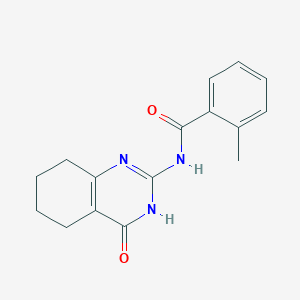
![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2727833.png)